Myosin modulator 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H16FN5O2 |

|---|---|

Molecular Weight |

353.3 g/mol |

IUPAC Name |

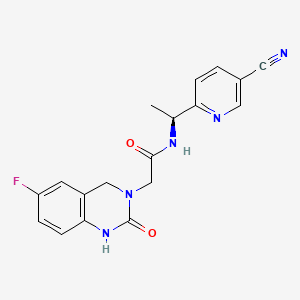

N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C18H16FN5O2/c1-11(15-4-2-12(7-20)8-21-15)22-17(25)10-24-9-13-6-14(19)3-5-16(13)23-18(24)26/h2-6,8,11H,9-10H2,1H3,(H,22,25)(H,23,26)/t11-/m0/s1 |

InChI Key |

CANJMVGGKJBLLC-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=C1)C#N)NC(=O)CN2CC3=C(C=CC(=C3)F)NC2=O |

Canonical SMILES |

CC(C1=NC=C(C=C1)C#N)NC(=O)CN2CC3=C(C=CC(=C3)F)NC2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cardiac Myosin Modulators

Introduction

While the specific entity "Myosin modulator 2 (Compound B172)" is noted as an inhibitor of ATPase in various muscle tissues, publicly available data is currently insufficient for a comprehensive technical whitepaper.[1] This guide, therefore, provides an in-depth exploration of the core mechanisms of action for the well-characterized classes of cardiac myosin modulators. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the biochemical interactions, signaling consequences, and key experimental methodologies used to study these promising therapeutic agents.

Cardiac myosin modulators are a novel class of pharmaceuticals designed to directly target the β-cardiac myosin heavy chain (MYH7), the motor protein responsible for cardiac muscle contraction.[2][3] These drugs are broadly categorized as either inhibitors or activators of myosin's enzymatic and mechanical activity, offering targeted therapeutic approaches for conditions characterized by hyper- or hypocontractility, such as hypertrophic cardiomyopathy (HCM) and heart failure, respectively.[2][3][4][5]

The Cardiac Myosin ATPase Cycle: The Engine of Contraction

Understanding the mechanism of myosin modulators requires a foundational knowledge of the cardiac myosin ATPase cycle. This cycle couples the hydrolysis of ATP to conformational changes in the myosin head, resulting in force production and filament sliding.

The key steps are as follows:

-

ATP Binding and Actin Detachment: The cycle begins with ATP binding to the myosin head, which causes a conformational change that leads to the detachment of myosin from actin.[2]

-

ATP Hydrolysis and Lever Arm Priming: The bound ATP is hydrolyzed to ADP and inorganic phosphate (B84403) (Pi), which remain in the active site. The energy released from hydrolysis "cocks" the myosin head into a high-energy, pre-power stroke conformation.[2]

-

Actin Rebinding (Weakly Bound State): The myosin-ADP-Pi complex can then rebind to actin in a weakly associated state.

-

Phosphate Release and the Power Stroke: The release of Pi triggers the "power stroke," a major conformational change in the myosin head that pulls the actin filament, generating force. This transitions the complex to a strongly bound state.[2][6]

-

ADP Release: Following the power stroke, ADP is released, leaving the myosin head tightly bound to actin in a rigor state.

-

Cycle Reinitiation: The binding of a new ATP molecule to the myosin head initiates the next cycle by causing its detachment from actin.

Signaling Pathway: The Myosin ATPase Cycle

Caption: The cardiac myosin ATPase mechanochemical cycle.

Cardiac Myosin Inhibitors: Mavacamten (B608862) and Aficamten

Cardiac myosin inhibitors, such as mavacamten and aficamten, are designed to reduce the excessive contractility seen in conditions like hypertrophic cardiomyopathy.[4][5][7]

Mechanism of Action

These inhibitors act by stabilizing the "super-relaxed state" (SRX) of myosin.[6] In the SRX, myosin heads are folded back against the thick filament backbone, making them unavailable to interact with actin.[6] By promoting the SRX, these drugs reduce the number of active myosin heads that can participate in the cross-bridge cycle.[6][7]

Transient kinetic analyses have revealed that mavacamten modulates multiple steps of the myosin chemomechanical cycle.[8][9] Its primary mechanism is the reduction of the rate-limiting step of phosphate release.[8][9] A secondary mechanism involves decreasing the number of myosin-S1 heads that can transition from a weakly to a strongly bound state with actin.[8][9] Mavacamten also decreases the rate of myosin binding to actin when ADP is bound and slows the rate of ADP release from the myosin-S1 fragment alone.[8][9]

The overall effect is a decrease in the number of actin-myosin cross-bridges formed, leading to reduced myocardial contractility and improved diastolic function.[7]

Signaling Pathway: Mechanism of Myosin Inhibitors

Caption: Mechanism of action of cardiac myosin inhibitors.

Quantitative Data: Myosin Inhibitors

| Parameter | Mavacamten | Aficamten | Reference |

| IC50 (Bovine Cardiac Myofibril) | 0.490 ± 0.027 µM | - | [8] |

| IC50 (Human Cardiac Myofibril) | 0.711 ± 0.099 µM | - | [8] |

| IC50 (Rabbit Skeletal Myofibril) | 2.14 ± 0.27 µM | - | [8] |

| In Vitro Motility IC50 | 0.587 ± 0.149 µM | - | [8] |

| SEQUOIA-HCM (Phase 3) | - | Change in pVO2: +1.8 mL/kg/min | [7] |

| EXPLORER-HCM (Phase 3) | Change in post-exercise LVOT gradient: -37 mmHg | - | [7] |

Cardiac Myosin Activators: Omecamtiv Mecarbil

Cardiac myosin activators, such as omecamtiv mecarbil, are being developed to treat heart failure with reduced ejection fraction (HFrEF) by enhancing myocardial contractility.[4][5]

Mechanism of Action

Omecamtiv mecarbil is a selective cardiac myosin activator that allosterically modulates the myosin ATPase cycle.[4] It increases the rate at which myosin transitions to the strongly actin-bound, force-producing state.[2] While initially thought to primarily accelerate the rate of phosphate release, subsequent studies have shown that it also affects the power stroke and subsequent kinetic steps.[2][6]

By increasing the duration of the power stroke and the number of myosin heads engaged with actin at any given time, omecamtiv mecarbil enhances the force of contraction without significantly altering intracellular calcium concentrations.[2][4] This leads to increased systolic ejection time and stroke volume.[10]

Signaling Pathway: Mechanism of Myosin Activators

Caption: Mechanism of action of cardiac myosin activators.

Quantitative Data: Myosin Activators

| Parameter | Omecamtiv Mecarbil | Reference |

| COSMIC-HF (Phase 2) - Pharmacokinetic-Titration Group | [10] | |

| Change in Systolic Ejection Time | +25 ms | [10] |

| Change in Stroke Volume | +3.6 mL | [10] |

| Change in LV End-Systolic Diameter | -1.8 mm | [10] |

| Change in LV End-Diastolic Diameter | -1.3 mm | [10] |

| Change in Heart Rate | -3.0 beats per min | [10] |

| Change in NT-proBNP | -970 pg/mL | [10] |

Experimental Protocols

The characterization of myosin modulators relies on a suite of specialized biochemical and biophysical assays.

Myofibril ATPase Assay

Objective: To measure the effect of a compound on the ATPase activity of isolated myofibrils, which represents a more integrated contractile system than purified proteins.

Methodology:

-

Myofibril Isolation: Cardiac (bovine or human) or skeletal (rabbit) muscle tissue is homogenized and subjected to differential centrifugation to isolate myofibrils.[8]

-

Assay Conditions: Myofibrils are suspended in a buffer containing ATP, salts, and a defined free calcium concentration (pCa) to control for calcium-dependent activation.[8]

-

Compound Incubation: The myofibril suspension is incubated with varying concentrations of the test compound (e.g., mavacamten) or a vehicle control (e.g., DMSO).[8]

-

ATPase Activity Measurement: The rate of ATP hydrolysis is determined by measuring the release of inorganic phosphate over time, often using a colorimetric method like the malachite green assay.

-

Data Analysis: The ATPase activity is plotted against the compound concentration to determine the IC50 (for inhibitors) or EC50 (for activators).[8]

In Vitro Motility (IVM) Assay

Objective: To directly visualize and quantify the effect of a compound on the velocity of actin filaments propelled by myosin motors.

Methodology:

-

Surface Preparation: A glass coverslip is coated with heavy meromyosin (HMM), a soluble fragment of myosin containing the motor domain.[8]

-

Actin Visualization: Fluorescently labeled actin filaments are introduced into a flow cell containing the HMM-coated surface.

-

Assay Initiation: An assay buffer containing ATP and the test compound or vehicle is perfused into the flow cell to initiate filament movement.[8]

-

Data Acquisition: The movement of the fluorescent actin filaments is recorded using fluorescence microscopy and time-lapse imaging.

-

Data Analysis: The velocity of individual filaments is tracked and averaged. The effect of the compound is quantified by comparing the filament velocity in the presence of the compound to the control.[8]

Experimental Workflow: In Vitro Motility Assay

Caption: A generalized workflow for an in vitro motility assay.

Transient Kinetic Analysis

Objective: To measure the rates of individual steps in the myosin ATPase cycle, such as ATP binding, phosphate release, and ADP release.

Methodology:

-

Stopped-Flow Spectroscopy: This technique rapidly mixes reactants (e.g., myosin and fluorescently labeled ATP) and monitors the reaction on a millisecond timescale by measuring changes in fluorescence.

-

Fluorescent Probes: Fluorescent analogs of ATP or ADP, or fluorescent labeling of myosin itself, are used to report on specific conformational states or binding events.

-

Experimental Design: By carefully designing the experiment (e.g., pre-incubating myosin with actin and then rapidly mixing with ATP), the rates of specific transitions can be isolated and measured.

-

Data Analysis: The resulting kinetic traces are fit to exponential equations to extract the rate constants for the steps being investigated. This allows for a detailed dissection of how a modulator affects specific transitions in the ATPase cycle.[8][9]

Cardiac myosin modulators represent a paradigm shift in the treatment of cardiomyopathies, moving from indirect modulation of cardiac function to direct targeting of the sarcomeric motor protein. Myosin inhibitors like mavacamten reduce hypercontractility by stabilizing the super-relaxed state of myosin, while activators like omecamtiv mecarbil enhance contractility by promoting the force-producing state. The continued development and characterization of these and future myosin modulators, guided by the detailed experimental approaches outlined in this guide, hold significant promise for precision medicine in cardiovascular disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure | Semantic Scholar [semanticscholar.org]

- 4. What are Cardiac myosin modulators and how do they work? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Chronic Oral Study of Myosin Activation to Increase Contractility in Heart Failure (COSMIC-HF): a phase 2, pharmacokinetic, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Compound B172: An In-Depth Technical Guide to Myosin ATPase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound B172 is a novel small molecule modulator of myosin, belonging to the 1,4-dihydroquinazolinone class of compounds. It functions as an inhibitor of myosin ATPase, the enzyme that powers the contractile force of muscle by hydrolyzing ATP. This technical guide provides a comprehensive overview of the available preclinical data on Compound B172, including its inhibitory potency, mechanism of action, and effects on cardiac function. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are presented to support further research and development efforts in the field of muscle contractility and related diseases, such as hypertrophic cardiomyopathy.

Introduction

Myosin is the molecular motor responsible for muscle contraction, a process fueled by the hydrolysis of ATP. The ATPase activity of myosin is a critical determinant of the speed and force of muscle contraction. In certain pathological conditions, such as hypertrophic cardiomyopathy (HCM), dysregulation of myosin function leads to hypercontractility and impaired relaxation of the heart muscle.[1] Cardiac myosin inhibitors are an emerging class of therapeutic agents that directly target the underlying pathophysiology of HCM by reducing the excessive formation of actin-myosin cross-bridges.[2][3][4]

Compound B172 has been identified as a modulator of myosin that inhibits its ATPase activity.[2] Preclinical studies have demonstrated its potential to regulate cardiac systolic performance, suggesting its utility as a research tool and a potential therapeutic candidate for conditions characterized by myocardial hypercontractility.

Quantitative Data on Myosin ATPase Inhibition

The inhibitory potency of Compound B172 against myosin ATPase has been evaluated in different muscle tissue preparations. The following table summarizes the available quantitative data, presented as IC25 values (the concentration of the compound required to inhibit 25% of the enzyme's activity).

| Tissue Source | Myosin Type | IC25 (µM) |

| Rabbit Psoas | Skeletal Muscle | 2.013[2] |

| Porcine Atria | Cardiac Muscle | 2.94[2] |

| Porcine Ventricle | Cardiac Muscle | 20.93[2] |

Mechanism of Action

Compound B172 is an allosteric inhibitor of myosin ATPase. Its mechanism of action involves the modulation of the myosin motor's enzymatic cycle. By binding to a site distinct from the ATP binding pocket, it influences the conformational changes that are essential for ATP hydrolysis and force production.

The primary mechanism of cardiac myosin inhibitors is to stabilize the "super-relaxed state" (SRX) of myosin. In this state, the myosin heads are folded back and are less available to interact with actin, leading to a reduction in the number of force-producing cross-bridges. This, in turn, decreases the overall contractility of the muscle.

Signaling Pathway of Myosin ATPase Inhibition

The following diagram illustrates the proposed signaling pathway for the inhibition of myosin ATPase by compounds like B172, leading to reduced muscle contractility.

Caption: Proposed mechanism of Myosin ATPase inhibition by Compound B172.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of Compound B172.

Myosin ATPase Activity Assay

This protocol describes a general method for measuring the ATPase activity of myosin, which can be adapted to determine the IC25 values of inhibitors like Compound B172. The assay is based on the colorimetric detection of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

-

Purified myosin (from rabbit psoas, porcine atria, or porcine ventricle)

-

Actin (for actin-activated ATPase assay)

-

ATP solution (50 mM)

-

Assay Buffer: 20 mM imidazole (B134444) (pH 7.5), 50 mM KCl, 4 mM MgCl₂, 1 mM DTT

-

Compound B172 stock solution (in DMSO)

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green hydrochloride in water

-

Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 N HCl

-

Solution C: 34% (w/v) sodium citrate

-

Working Reagent: Mix 100 volumes of Solution A with 25 volumes of Solution B, and add 1 volume of Triton X-100. Just before use, add 1 volume of Solution C.

-

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all solutions and keep them on ice. Dilute Compound B172 to various concentrations in the Assay Buffer.

-

Reaction Setup:

-

Add 50 µL of Assay Buffer to each well of a 96-well plate.

-

Add 10 µL of the diluted Compound B172 or vehicle (DMSO) to the respective wells.

-

Add 20 µL of purified myosin solution (final concentration ~0.2 mg/mL).

-

For actin-activated assays, add 10 µL of F-actin solution (final concentration ~1 mg/mL).

-

Pre-incubate the plate at 25°C for 10 minutes.

-

-

Initiation of Reaction: Start the reaction by adding 10 µL of ATP solution (final concentration 5 mM) to each well.

-

Incubation: Incubate the plate at 25°C for 30 minutes.

-

Termination and Color Development: Stop the reaction by adding 100 µL of the Malachite Green Working Reagent to each well. Incubate at room temperature for 15 minutes to allow for color development.

-

Measurement: Measure the absorbance at 650 nm using a microplate reader.

-

Data Analysis:

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of Pi released in each well from the standard curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC25 value by fitting the data to a dose-response curve.

-

Experimental Workflow for ATPase Assay

Caption: Workflow for the Myosin ATPase inhibition assay.

Assessment of Systolic Cardiac Performance in Sprague Dawley Rats

Compound B172 has been shown to regulate systolic cardiac performance in Sprague Dawley rats.[2] The following is a representative protocol for assessing cardiac function in rats using echocardiography.

Animals:

-

Male Sprague-Dawley rats (250-300 g)

Equipment:

-

High-frequency ultrasound system with a small animal probe (e.g., 12-15 MHz)

-

Anesthesia machine (isoflurane)

-

Warming pad

-

ECG and temperature monitoring system

Procedure:

-

Animal Preparation:

-

Anesthetize the rat with isoflurane (B1672236) (1-2% in oxygen).

-

Shave the chest area to ensure good probe contact.

-

Place the rat in a supine position on a warming pad to maintain body temperature.

-

Monitor ECG and respiration throughout the procedure.

-

-

Echocardiographic Imaging:

-

Apply ultrasound gel to the chest.

-

Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

-

-

Data Acquisition:

-

Record M-mode images for at least three consecutive cardiac cycles.

-

Measure the following parameters from the M-mode tracings:

-

Left ventricular internal dimension at end-diastole (LVIDd)

-

Left ventricular internal dimension at end-systole (LVIDs)

-

Heart rate (HR)

-

-

-

Compound Administration: Administer Compound B172 (or vehicle control) via an appropriate route (e.g., oral gavage or intravenous injection).

-

Post-Dose Imaging: Repeat the echocardiographic measurements at specified time points after compound administration.

-

Data Analysis:

-

Calculate the following indices of systolic function:

-

Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] * 100

-

Ejection Fraction (EF %): [(LVIDd³ - LVIDs³) / LVIDd³] * 100 (using the Teichholz formula)

-

-

Compare the pre-dose and post-dose values to assess the effect of Compound B172 on systolic cardiac performance.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed changes.

-

Logical Relationship for In Vivo Cardiac Function Assessment

Caption: Logical flow of in vivo cardiac function assessment.

Drug Development and Future Directions

Compound B172 is currently at a preclinical stage of development. Its characterization as a myosin ATPase inhibitor places it within a class of drugs with significant therapeutic potential for hypertrophic cardiomyopathy and potentially other conditions involving muscle hypercontractility. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety and efficacy in relevant animal models of disease. The detailed protocols and data presented in this guide are intended to facilitate these future research endeavors.

References

- 1. WO2024073426A1 - 1,4-dihydroquinazolinone compounds and uses thereof - Google Patents [patents.google.com]

- 2. Cardiac Myosin Inhibitors in Hypertrophic Cardiomyopathy: From Sarcomere to Clinic [mdpi.com]

- 3. Cardiac myosin inhibitors - a cutting-edge solution for the management of hypertrophic cardiomyopathy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiac myosin inhibitors in hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role and Pharmacological Modulation of Myosin in Cardiac Contractility: An In-depth Technical Guide

An Examination of Myosin Modulator 2 and the Broader Landscape of Cardiac Myosin-Targeted Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "this compound" presents a degree of ambiguity in current scientific literature, potentially referring to two distinct entities within the realm of cardiac muscle physiology. The first is Myomesin 2 (MYOM2) , a crucial structural protein of the sarcomere encoded by the MYOM2 gene. The second, more pharmacological interpretation, refers to small-molecule agents that directly modulate the function of cardiac myosin, the motor protein responsible for heart muscle contraction. This guide will address both aspects, with a primary focus on the pharmacological modulation of cardiac myosin, a rapidly advancing field with significant therapeutic potential for cardiovascular diseases.

This technical whitepaper will first briefly explore the structural role of MYOM2 and its implication in inherited cardiomyopathies. The core of this document will then provide an in-depth analysis of pharmacological cardiac myosin modulators. This includes a detailed examination of their mechanisms of action, a quantitative summary of their effects on cardiac contractility from key preclinical and clinical studies, and comprehensive experimental protocols for their evaluation. We will discuss representative agents from both activating and inhibiting classes, such as Omecamtiv Mecarbil and Mavacamten (B608862), and include available data on a specific investigational compound referred to as "this compound (Compound B172)".

Section 1: MYOM2 (Myomesin 2) - A Structural Anchor in the Sarcomere

Myomesin 2 is a major protein component of the M-band in the myofibrils of striated muscle.[1] The M-band is critical for the structural integrity of the sarcomere, the fundamental contractile unit of muscle cells. MYOM2 functions as a key cross-linker, connecting the thick filaments (composed of myosin) and the giant protein titin, thereby helping to maintain the precise, three-dimensional arrangement of the sarcomere.[2]

Mutations in the MYOM2 gene have been identified in patients with congenital heart diseases, including hypertrophic cardiomyopathy (HCM) and Tetralogy of Fallot (TOF).[2][3] Studies on cardiomyocytes derived from patients with MYOM2 mutations have revealed significant structural and functional deficits, such as myofibrillar disarray and a reduction in passive force generation.[3] In animal models, the loss or reduction of the MYOM2 ortholog leads to cardiac dilation and a constricted phenotype, underscoring its critical role in maintaining robust heart function.[2][4]

Section 2: Pharmacological Modulation of Cardiac Myosin

Directly targeting the cardiac myosin motor represents a novel therapeutic strategy for heart diseases characterized by either deficient or excessive contractility.[5] These small-molecule modulators are broadly categorized as activators or inhibitors.[6]

Mechanism of Action

Cardiac contraction is driven by the cyclical interaction of myosin heads with actin filaments, a process fueled by ATP hydrolysis. This chemomechanical cycle involves several key steps: ATP binding to myosin causing its detachment from actin, ATP hydrolysis to ADP and inorganic phosphate (B84403) (Pi) which "cocks" the myosin head, myosin binding to actin, the power stroke driven by Pi release, and finally ADP release.

-

Cardiac Myosin Activators (e.g., Omecamtiv Mecarbil): These agents increase cardiac contractility by increasing the number of myosin heads engaged in the force-producing state at any given time.[7] They achieve this by accelerating the rate-limiting step of Pi release, effectively increasing the duty ratio of the myosin motor without significantly altering intracellular calcium concentrations.[7][8] This leads to a longer systolic ejection time and increased stroke volume.[9]

-

Cardiac Myosin Inhibitors (e.g., Mavacamten, "this compound (Compound B172)"): These agents reduce cardiac contractility. Mavacamten works by stabilizing an auto-inhibited, energy-sparing "super-relaxed" state of myosin, which reduces the number of myosin heads available to interact with actin.[5] This leads to a decrease in the force of contraction and is beneficial in conditions of hypercontractility like obstructive HCM.[6] Other inhibitors, such as Compound B172, act by directly inhibiting the ATPase activity of myosin.[1]

Quantitative Data Presentation

The following tables summarize the effects of representative cardiac myosin modulators on key parameters of cardiac contractility.

Table 1: Effects of Omecamtiv Mecarbil (Cardiac Myosin Activator) in Heart Failure with Reduced Ejection Fraction (HFrEF)

| Parameter | Study (Phase) | Baseline Value (Placebo/Drug) | Change from Baseline | Reference |

|---|---|---|---|---|

| Primary Composite Endpoint (CV Death or HF Event) | GALACTIC-HF (III) | Hazard Ratio: 1.0 | 8% relative risk reduction (HR: 0.92) | [10] |

| Left Ventricular Ejection Fraction (LVEF) | COSMIC-HF (II) | ~29% | Increased | [11] |

| Stroke Volume | COSMIC-HF (II) | Not specified | Increased | [11] |

| LV End-Systolic Dimension | COSMIC-HF (II) | Not specified | Decreased | [11][12] |

| LV End-Diastolic Dimension | COSMIC-HF (II) | Not specified | Decreased | [11][12] |

| Systolic Ejection Time | COSMIC-HF (II) | Not specified | Increased |[11] |

Data from large-scale clinical trials. Absolute changes can vary based on patient population and dosage.

Table 2: Effects of Mavacamten (Cardiac Myosin Inhibitor) in Obstructive Hypertrophic Cardiomyopathy (oHCM)

| Parameter | Study (Phase) | Baseline Value (Placebo/Drug) | Change from Baseline | Reference |

|---|---|---|---|---|

| Resting LVOT Gradient | EXPLORER-HCM (III) | ~50 mmHg | Mean change of -3.9 mmHg (placebo) vs. -35.8 mmHg (mavacamten) | [13] |

| Valsalva LVOT Gradient | EXPLORER-HCM (III) | ~80 mmHg | Mean change of -1.8 mmHg (placebo) vs. -47.3 mmHg (mavacamten) | [13] |

| Left Ventricular Ejection Fraction (LVEF) | EXPLORER-HCM (III) | ~74% | Mean change of +0.01% (placebo) vs. -3.9% (mavacamten) | [14] |

| NT-proBNP | EXPLORER-HCM (III) | Not specified | Significant reduction with mavacamten |[15] |

Data from the pivotal EXPLORER-HCM trial and its long-term extension, MAVA-LTE. LVEF reduction is an expected pharmacological effect.

Table 3: Effects of this compound (Compound B172) on ATPase Activity

| Myosin Source | Assay | IC25 Value (µM) | Reference |

|---|---|---|---|

| Rabbit Psoas (Skeletal) | ATPase Inhibition | 2.013 | [1] |

| Porcine Atria (Cardiac) | ATPase Inhibition | 2.94 | [1] |

| Porcine Ventricle (Cardiac) | ATPase Inhibition | 20.93 |[1] |

IC25 represents the concentration required to inhibit 25% of the myosin ATPase activity.

Section 3: Experimental Protocols

The characterization of novel myosin modulators involves a multi-tiered approach, from in vitro biochemical assays to in vivo functional assessments.

In Vitro Assays

1. Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin, a fundamental indicator of its enzymatic activity. It is crucial for characterizing both activators and inhibitors.

-

Objective: To determine the effect of a test compound on the basal or actin-activated ATPase activity of purified cardiac myosin.

-

Principle: The rate of ADP production from ATP hydrolysis is measured. A common method is an NADH-coupled enzymatic assay where ADP production is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[16] Alternatively, fluorescence-based assays can provide higher sensitivity.[17]

-

Materials:

-

Purified cardiac myosin (or its subfragment-1, S1)

-

Actin (for actin-activated assays)

-

Assay Buffer (e.g., containing KCl, MgCl2, imidazole, DTT)

-

ATP solution

-

NADH-coupled assay reagents: phosphoenolpyruvate, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, NADH

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer or plate reader capable of reading absorbance at 340 nm.

-

-

Procedure (NADH-coupled method):

-

Prepare a reaction mixture in a cuvette or microplate well containing assay buffer, myosin, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase. If measuring actin-activated ATPase, include actin at various concentrations.

-

Add the test compound at the desired concentration (a vehicle control, e.g., DMSO, should be run in parallel).

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a known concentration of ATP.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

The rate of ATPase activity is calculated from the linear phase of the absorbance change, using the extinction coefficient of NADH.

-

For inhibitors, data can be used to calculate IC50 values. For activators, the fold-activation relative to the control is determined.[18]

-

2. In Vitro Motility Assay

This assay directly visualizes the motor function of myosin by observing the movement of fluorescent actin filaments.

-

Objective: To measure the velocity of actin filaments propelled by surface-adsorbed myosin and to assess the effect of a modulator on this movement.

-

Principle: Myosin molecules are immobilized on a coverslip surface within a flow cell. Fluorescently labeled actin filaments are introduced in the presence of ATP. The movement of these filaments is observed using fluorescence microscopy and recorded for later analysis.[19]

-

Materials:

-

Purified myosin

-

Fluorescently labeled F-actin (e.g., with rhodamine-phalloidin)

-

Flow cells (constructed from a microscope slide and coverslip)

-

Blocking buffer (e.g., containing bovine serum albumin)

-

Assay buffer containing ATP, an oxygen-scavenging system (glucose, glucose oxidase, catalase), and the test compound.

-

Fluorescence microscope with a high-sensitivity camera (e.g., TIRF microscope).

-

-

Procedure:

-

Coat the inner surface of the flow cell with myosin.

-

Wash the flow cell with blocking buffer to prevent non-specific binding of actin.

-

Introduce fluorescently labeled actin filaments and allow them to bind to the myosin in the absence of ATP (rigor state).

-

Wash out unbound actin filaments.

-

Initiate motility by perfusing the flow cell with the assay buffer containing ATP and the test compound.

-

Record videos of the moving actin filaments.

-

Use filament tracking software to analyze the videos and determine the average filament velocity.[20]

-

In Vivo Assessment

Echocardiography Protocol for Assessing Cardiac Contractility in Mice

Echocardiography is a non-invasive technique used to assess cardiac structure and function in live animal models.

-

Objective: To measure changes in cardiac dimensions, systolic function, and hemodynamics in response to treatment with a myosin modulator.

-

Animal Preparation:

-

Anesthetize the mouse using a controlled inhalant anesthetic (e.g., isoflurane) to maintain a stable heart rate.

-

Remove the chest fur using a depilatory cream to ensure good probe contact.

-

Place the mouse in a supine position on a heated platform to maintain body temperature.

-

Monitor vital signs (ECG, heart rate, respiration) throughout the procedure.[21]

-

-

Imaging Procedure:

-

Apply pre-warmed ultrasound gel to the chest.

-

Use a high-frequency linear array transducer (e.g., 30-40 MHz).

-

Parasternal Long-Axis (PLAX) View: Position the transducer to the left of the sternum, parallel to the long axis of the heart. This view is used to visualize the left ventricle (LV), mitral valve, and aortic valve.

-

Parasternal Short-Axis (PSAX) View: Rotate the transducer 90° clockwise from the PLAX view. Acquire images at the level of the papillary muscles. This view is critical for M-mode measurements.[22][23]

-

M-Mode Imaging: From the PSAX view, position the M-mode cursor perpendicular to the interventricular septum and the LV posterior wall. Record the motion of these walls over several cardiac cycles.

-

-

Key Parameter Measurement:

-

From the M-mode images, measure the LV internal diameter at end-diastole (LVID;d) and end-systole (LVID;s).

-

Measure the LV posterior wall thickness (LVPW) and interventricular septal thickness (IVS).

-

Calculate Ejection Fraction (EF %) and Fractional Shortening (FS %) using standard formulas:

-

FS (%) = [(LVID;d - LVID;s) / LVID;d] x 100

-

EF (%) is calculated from derived volumes.[24]

-

-

Doppler Imaging: Use pulsed-wave Doppler to measure blood flow velocities across the aortic and mitral valves to assess systolic and diastolic function.

-

Conclusion

Myosin modulation represents a paradigm shift in the treatment of cardiomyopathies and heart failure, moving from indirect neurohormonal antagonism to direct targeting of the heart's motor protein. While the term "this compound" can refer to the structural protein MYOM2, whose genetic variants are implicated in cardiac disease, the more prominent and therapeutically relevant interpretation involves pharmacological agents. Cardiac myosin activators and inhibitors offer tailored approaches to normalize contractility in hearts that are either too weak or too powerful. The continued development and characterization of these molecules, through the rigorous application of the biochemical, cellular, and in vivo protocols detailed in this guide, hold immense promise for delivering novel and effective treatments for patients with debilitating heart conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Identification of MYOM2 as a candidate gene in hypertrophic cardiomyopathy and Tetralogy of Fallot, and its functional evaluation in the Drosophila heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of MYOM2 as a candidate gene in hypertrophic cardiomyopathy and Tetralogy of Fallot, and its functional evaluation in the Drosophila heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are Cardiac myosin modulators and how do they work? [synapse.patsnap.com]

- 7. Cardiac Myosin Activation in the Treatment of Congestive Heart Failure: New Therapeutic Options and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cytokinetics.com [cytokinetics.com]

- 9. Selective Cardiac Myosin Activator CK-1827452 [medscape.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Omecamtiv mecarbil in chronic heart failure with reduced ejection fraction: GALACTIC‐HF baseline characteristics and comparison with contemporary clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Myosin Modulators: The New Era of Medical Therapy for Systolic Heart Failure and Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Long-term effect of mavacamten in obstructive hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Mavacamten effectively reduces > 100 mmHg left ventricular outflow tract gradients as early as one week of treatment in obstructive hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cytokinetics.com [cytokinetics.com]

- 18. researchgate.net [researchgate.net]

- 19. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]

- 20. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 22. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Selective Bradykinin B2 Receptor Agonism in Enhancing Systolic Performance Post-Myocardial Infarction: A Technical Guide on Compound B172 Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the therapeutic potential of selective bradykinin (B550075) B2 receptor agonists in improving systolic performance, particularly in the context of post-myocardial infarction recovery. As "Compound B172" is a designated placeholder, this document focuses on a well-characterized analogue, the selective bradykinin B2 receptor agonist NG291 , to provide a data-driven overview of the mechanism of action, experimental validation, and potential clinical relevance. This guide synthesizes key findings on the impact of NG291 on cardiac function, delves into the underlying cellular signaling pathways, and provides detailed experimental protocols for in vivo assessment.

Introduction to Bradykinin B2 Receptor Agonism and Systolic Function

Systolic heart failure is characterized by the heart's inability to pump blood effectively to the rest of the body.[1] A key measure of this is the left ventricular ejection fraction (LVEF), which is often reduced in patients with this condition. Myocardial infarction (MI) is a primary cause of systolic dysfunction, leading to cardiomyocyte death, adverse remodeling of the ventricle, and a decline in contractile function.

The bradykinin B2 receptor, a G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for cardiovascular diseases.[2][3] Activation of this receptor is known to elicit cardioprotective effects, including vasodilation, anti-inflammatory responses, and attenuation of cardiac hypertrophy.[3] Selective agonists of the B2 receptor, such as the compound NG291, have been investigated for their potential to mitigate the detrimental effects of MI and improve cardiac performance.

Quantitative Data Presentation: The Effect of NG291 on Systolic Performance

A key study investigating the effects of the selective bradykinin B2 receptor agonist, NG291, in a mouse model of myocardial infarction demonstrated significant improvements in systolic function. The data from this study is summarized in the table below.

| Parameter | Sham-operated Controls | Saline-treated MI | NG291-treated MI | P-value (NG291 vs Saline) |

| Ejection Fraction (EF %) | 85 ± 1.3 | 61 ± 3.1 | 69 ± 1.0 | 0.01 |

| Fractional Shortening (FS %) | 53 ± 1.2 | 32 ± 8.0 | 38 ± 4.0 | Not Significant |

| TUNEL-positive nuclei (%) | Not Reported | 9.7 ± 0.03 | 4.9 ± 1.1 | 0.03 |

Data adapted from a study on the cardioprotective effects of a selective B2 receptor agonist post-acute myocardial infarct.[4]

These results indicate that treatment with NG291 led to a statistically significant improvement in ejection fraction compared to the saline-treated group following myocardial infarction.[4] Furthermore, NG291 treatment was associated with a reduction in myocyte apoptosis, as indicated by the lower percentage of TUNEL-positive nuclei.[4]

Signaling Pathways of Bradykinin B2 Receptor Activation

The cardioprotective effects of bradykinin B2 receptor agonists are mediated through a complex network of intracellular signaling pathways. Upon binding of an agonist like NG291, the B2 receptor, which is coupled to G-proteins Gαq/11 and Gαi, initiates a cascade of events within the cardiomyocyte.

Caption: Bradykinin B2 Receptor Signaling Cascade.

Activation of Phospholipase C (PLC) by the G-protein alpha subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] DAG, in turn, activates Protein Kinase C (PKC), a key enzyme in various cellular processes.[5] Furthermore, B2 receptor activation is linked to the stimulation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[6][7] NO is a potent vasodilator and has been shown to have anti-apoptotic and anti-inflammatory properties, contributing to the overall cardioprotective effects.[3][7]

Experimental Protocols

The following protocols are based on standard methodologies for inducing myocardial infarction and assessing cardiac function in murine models.

In Vivo Myocardial Infarction Model and NG291 Administration

This protocol describes the surgical procedure for inducing myocardial infarction in mice and the subsequent administration of the therapeutic compound.

Caption: Experimental Workflow for In Vivo MI Study.

Procedure:

-

Anesthesia and Preparation: Mice are anesthetized, typically with isoflurane.[8] The chest area is shaved and sterilized.

-

Surgical Induction of MI: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.[8]

-

Compound Administration: Immediately following ligation, an osmotic minipump is implanted subcutaneously for the continuous delivery of either NG291 or saline (as a control) for a specified duration, for example, one week.[4]

-

Post-operative Care: The chest is closed, and the animal is allowed to recover with appropriate analgesic administration.[9]

Echocardiographic Assessment of Systolic Function

Echocardiography is a non-invasive technique used to assess cardiac structure and function.

Procedure:

-

Animal Preparation: The mouse is lightly anesthetized, and the chest is depilated to ensure good probe contact.[1] The animal is placed on a heating pad to maintain body temperature.

-

Image Acquisition: A high-frequency ultrasound system is used. Two-dimensional M-mode images are acquired from the parasternal short-axis view at the level of the papillary muscles.[1]

-

Data Measurement: Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) are measured from the M-mode tracings.

-

Calculation of Systolic Parameters:

Discussion and Future Directions

The findings presented in this guide suggest that selective agonism of the bradykinin B2 receptor holds significant promise for improving systolic performance following a myocardial infarction. The analogue compound, NG291, has been shown to enhance ejection fraction and reduce apoptosis in a preclinical model.[4] The underlying mechanism likely involves the activation of multiple cardioprotective signaling pathways, including those mediated by PKC and NO.

Further research is warranted to fully elucidate the long-term effects of selective B2 receptor agonists on cardiac remodeling and to explore their therapeutic window. Investigating different dosing regimens and combination therapies could also yield valuable insights. Ultimately, these findings provide a strong rationale for the continued development of compounds targeting the bradykinin B2 receptor for the treatment of systolic heart failure.

Conclusion

This technical guide has provided an in-depth overview of the role of a selective bradykinin B2 receptor agonist, exemplified by NG291, in improving systolic performance. By presenting quantitative data, detailing the intricate signaling pathways, and outlining key experimental protocols, this document serves as a valuable resource for researchers and professionals in the field of cardiovascular drug development. The evidence strongly supports the continued investigation of this therapeutic strategy for patients suffering from systolic dysfunction, particularly after myocardial infarction.

References

- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 2. innoprot.com [innoprot.com]

- 3. The therapeutic potential of bradykinin B2 receptor agonists in the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Role of nitric oxide in the control of cardiac oxygen consumption in B(2)-kinin receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Bradykinin in the Regulation of Endothelial Nitric Oxide Synthase Expression by Cardiovascular Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Simple and Fast Experimental Model of Myocardial Infarction in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Structural Biology of Myosin Modulator 2 (MOM-2): A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin Modulator 2 (MOM-2) in Caenorhabditis elegans is a pivotal signaling protein belonging to the Wnt ligand family. It plays a crucial role in embryonic development, including endoderm specification and the orientation of the mitotic spindle. As a member of the highly conserved Wnt family, understanding the structural biology of MOM-2 offers a window into the fundamental mechanisms of cell-fate determination and provides a framework for investigating its human orthologs implicated in various diseases, including cancer. This technical guide provides an in-depth overview of the structural and functional aspects of MOM-2, leveraging data from homologous Wnt proteins to build a comprehensive picture. It includes detailed experimental protocols for the expression, purification, and structural determination of Wnt-family proteins, along with methods for characterizing their interactions with binding partners.

Introduction to MOM-2: A C. elegans Wnt Ligand

MOM-2 is a secreted glycoprotein (B1211001) that functions as an extracellular signaling molecule.[1] In the nematode C. elegans, it is essential for proper embryonic morphogenesis.[2] The mom moniker stands for m ore m esoderm, which describes the phenotype of mutants that fail to specify endodermal fate, resulting in an excess of mesodermal tissue.[1][2] MOM-2 exerts its function by binding to cell surface receptors of the Frizzled (Fzd) family and the receptor tyrosine kinase CAM-1, initiating intracellular signaling cascades that ultimately influence gene expression and cell polarity.[2][3] Given the challenges in the structural elucidation of Wnt proteins due to their hydrophobic nature, much of our understanding of MOM-2's structure is inferred from studies on more tractable mammalian and amphibian homologs like human Wnt3 and Xenopus Wnt8.[4][5]

The Structural Landscape of Wnt Proteins

Wnt proteins, including MOM-2, are characterized by a conserved pattern of 22-24 cysteine residues that form a complex network of disulfide bonds, creating a stable, globular structure.[5] The defining feature of the Wnt fold is a unique two-domain architecture, often described as a "thumb" and "index finger," which together grasp the Cysteine-Rich Domain (CRD) of the Frizzled receptor.[5]

A critical feature of Wnt proteins is their post-translational lipid modification, typically the attachment of a palmitoleic acid to a conserved serine residue.[5] This lipid modification is essential for their secretion and for high-affinity binding to the Frizzled CRD, where the acyl chain inserts into a deep hydrophobic groove on the receptor surface.[4][5]

Homology Modeling of MOM-2

As of this writing, no experimentally determined structure for C. elegans MOM-2 is available in the Protein Data Bank (PDB). However, given the high sequence conservation within the Wnt family, homology modeling is a viable approach to predict its three-dimensional structure. The crystal structure of the Xenopus Wnt8 in complex with the mouse Frizzled-8 CRD (PDB ID: 4F0A) or the human Wnt3-Frizzled-8 CRD complex (PDB ID: 6AHY) serve as excellent templates.[6] Computational analysis predicts that MOM-2 adopts the canonical two-domain Wnt fold, complete with the critical lipid-modified serine residue.[7]

Quantitative Analysis of MOM-2 Interactions

The signaling function of MOM-2 is predicated on its specific binding to extracellular receptors. While direct binding data for MOM-2 is scarce, studies on other Wnt proteins have quantified their interactions with Frizzled receptors and co-receptors like LRP5/6, revealing high-affinity binding in the nanomolar range.

| Interaction | Binding Affinity (Kd) | Technique | Reference |

| Human Wnt3a - Mouse Fzd5 CRD | 83.7 nM | ELISA-based Assay | [8] |

| Human Wnt7a - Mouse Fzd5 CRD | 75.4 nM | ELISA-based Assay | [8] |

| Human Wnt3a - Human Fzd7 | ~10-20 nM (EC50) | NanoBRET | [9] |

| Human Wnt5a - Human Fzd7 | ~50-100 nM (EC50) | NanoBRET | [9] |

| Xenopus Wnt8 - Cell Surface | 130 nM (Pseudo Kd) | FDAP | [10] |

Table 1: Summary of Quantitative Binding Data for Wnt Family Proteins.

Signaling Pathways Involving MOM-2

MOM-2 is a key activator of the canonical Wnt/β-catenin signaling pathway. The binding of MOM-2 to its receptor complex on the cell surface initiates a cascade that leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for target genes.

Experimental Protocols

Investigating the structural biology of MOM-2 and its homologs requires a multi-faceted approach, from producing the protein to analyzing its structure and interactions.

Recombinant Wnt Protein Production and Purification

Wnt proteins are notoriously difficult to produce recombinantly due to their lipid modifications and subsequent hydrophobicity. The following protocol is a generalized procedure adapted from successful methods for purifying bioactive Wnt proteins.[11][12][13]

Workflow Diagram:

Detailed Methodology:

-

Cell Culture and Transfection: Culture a high-yield mammalian cell line (e.g., HEK293 or CHO cells) in serum-free medium. Transfect cells with a mammalian expression vector encoding the desired Wnt protein (e.g., C. elegans MOM-2 with a C-terminal affinity tag like His6 or FLAG).

-

Harvesting Conditioned Medium: After 48-72 hours post-transfection, harvest the conditioned medium. For continuous production, a stable cell line is recommended.

-

Clarification and Solubilization: Centrifuge the medium to pellet cell debris, then filter through a 0.22 µm filter. To the clarified medium, add a non-denaturing detergent such as 1% (w/v) CHAPS or Triton X-100 to maintain Wnt solubility.[11]

-

Affinity Chromatography: The first purification step often utilizes Blue Sepharose resin, which has an affinity for the lipid-modified Wnt proteins.[13]

-

Equilibrate a HiTrap Blue HP column with a buffer containing 150 mM NaCl, 50 mM Tris-HCl pH 7.5, and 1% CHAPS.

-

Load the conditioned medium onto the column at a slow flow rate.

-

Wash the column extensively with the equilibration buffer to remove non-specifically bound proteins.

-

Elute the bound Wnt protein using a high-salt step gradient (e.g., equilibration buffer + 1.5 M NaCl).

-

-

Further Purification: The eluate from the affinity column can be further purified by ion-exchange chromatography or, more commonly, by size-exclusion chromatography (SEC). SEC is also useful for buffer exchange into a detergent-free buffer if the Wnt protein is co-purified with a solubilizing partner like sFRP.[14][15]

-

Quality Control: Analyze fractions by SDS-PAGE and silver staining or Western blotting with an anti-Wnt or anti-tag antibody. Confirm the bioactivity of the purified protein using a cell-based assay, such as the β-catenin stabilization assay.[11]

Structural Determination Methods

Determining the high-resolution structure of a Wnt protein, alone or in complex with its receptor, is challenging but achievable with modern structural biology techniques.[4][16]

-

X-ray Crystallography:

-

Complex Formation: For crystallization, it is highly advantageous to form a stable complex of the Wnt protein with the extracellular Cysteine-Rich Domain (CRD) of its Frizzled receptor.[4][6] The CRD is typically more stable and soluble than the full-length receptor.

-

Crystallization Screening: Set up high-throughput crystallization screens using vapor diffusion (sitting or hanging drop) methods. Screen a wide range of precipitants, pH, and additives. Due to the hydrophobicity of the Wnt protein, detergents or lipidic cubic phase (LCP) methods may be required.

-

Data Collection and Structure Solution: Collect X-ray diffraction data from well-ordered crystals at a synchrotron source. Solve the structure using molecular replacement if a homologous structure is available, or by experimental phasing methods.

-

-

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is particularly powerful for studying large complexes and membrane proteins.[17][18][19]

-

Sample Preparation: Purify the Wnt-receptor complex. For complexes involving full-length Frizzled, reconstitution into nanodiscs or mild detergent micelles is necessary.

-

Grid Preparation and Freezing: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane (B1197151) to vitrify the sample.

-

Data Collection: Collect thousands of micrograph movies on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

-

Image Processing: Use specialized software (e.g., RELION, CryoSPARC) for motion correction, CTF estimation, particle picking, 2D classification, and 3D reconstruction to obtain a high-resolution density map.[17][20]

-

Biophysical Characterization of Interactions

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).[21][22][23]

-

Sample Preparation: Dialyze both the Wnt protein and the receptor fragment (e.g., Fzd-CRD) extensively into the same buffer to minimize buffer mismatch effects.

-

Experiment Setup: Typically, the receptor fragment is placed in the sample cell (~20-50 µM), and the Wnt protein is loaded into the injection syringe at a 10-fold higher concentration (~200-500 µM).

-

Titration: Perform a series of small injections of the Wnt protein into the sample cell while monitoring the heat change.

-

Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.

-

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique for measuring real-time binding kinetics (association and dissociation rates, kon and koff) and affinity (Kd).

-

Chip Preparation: Immobilize one binding partner (e.g., the more stable Fzd-CRD) onto the surface of a sensor chip.

-

Binding Measurement: Flow a series of concentrations of the other binding partner (the analyte, e.g., purified Wnt protein) over the chip surface.

-

Data Analysis: Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte. Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.

-

Conclusion and Future Directions

The structural biology of MOM-2 and the broader Wnt family is a frontier in cell signaling research. While significant progress has been made in understanding the overall architecture of Wnt-receptor complexes, high-resolution structural information for many family members, including C. elegans MOM-2, remains elusive. Future efforts combining cryo-EM of full-length receptor complexes, advanced NMR techniques for studying dynamics, and sophisticated computational modeling will be essential to fully dissect the mechanisms of Wnt ligand recognition, receptor activation, and signal transduction.[4][24] For drug development professionals, the detailed structural and biophysical data presented here provide a roadmap for the rational design of modulators targeting specific Wnt signaling pathways involved in human disease.

References

- 1. sdbonline.org [sdbonline.org]

- 2. uniprot.org [uniprot.org]

- 3. mom-2 Protein mom-2 [Caenorhabditis elegans] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. The structural biology of canonical Wnt signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. Bioinformatic Analysis of WNT Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Bioassay for Detection of Wnt-Binding Affinities for Individual Frizzled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Wnt3a, Wnt5a and Wnt16 Binding to Multiple Frizzleds Under Physiological Conditions Using NanoBit/BRET [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Protocol for the purification of Wnt proteins | The WNT Homepage [wnt.stanford.edu]

- 12. Isolation and application of bioactive Wnt proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enrichment and Detection of Wnt Proteins from Cell Culture Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The First Bioactive Wnt1 Protein: Purification of Wnt1/sFRP Complexes [rndsystems.com]

- 15. Bioactive Wnt1: Purification of Wnt1/sFRP Complexes | View Now [bio-techne.com]

- 16. PDB-101: Learn: Guide to Understanding PDB Data: Methods for Determining Structure [pdb101.rcsb.org]

- 17. Cryo-EM structure of human Wntless in complex with Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cryo-EM structure of human Wntless in complex with Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. news-medical.net [news-medical.net]

- 20. researchgate.net [researchgate.net]

- 21. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 22. news-medical.net [news-medical.net]

- 23. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 24. research-portal.uu.nl [research-portal.uu.nl]

An In-depth Technical Guide to the Initial Characterization of Myosin Modulator 2 (Compound B172)

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on a specific compound designated "Myosin modulator 2" or "Compound B172" is currently limited. The information presented herein is based on initial characterization data from available sources and is supplemented with established principles and methodologies from the broader field of myosin modulation, with a focus on well-characterized cardiac myosin inhibitors. This guide is intended to provide a framework for the initial characterization of novel myosin modulators.

Executive Summary

Myosin modulators are a class of therapeutic agents that directly target the motor protein myosin, a key component of the sarcomere responsible for muscle contraction. These modulators can either inhibit or activate myosin's enzymatic activity, offering potential treatments for a range of cardiovascular and neuromuscular diseases. This guide provides an in-depth overview of the initial characterization studies for a novel myosin inhibitor, this compound (also known as Compound B172). The document details its mechanism of action, summarizes key quantitative data, outlines essential experimental protocols, and provides visual representations of relevant pathways and workflows.

Introduction to Myosin Modulation

Cardiac contractility is fundamentally driven by the interaction of actin and myosin filaments within the sarcomere, powered by the hydrolysis of ATP by myosin's motor domain. Dysregulation of this process can lead to conditions such as hypertrophic cardiomyopathy (HCM), characterized by hypercontractility, and heart failure with reduced ejection fraction (HFrEF), which involves diminished contractile function[1][2][3]. Myosin modulators offer a targeted therapeutic approach by directly influencing the mechanochemical cycle of myosin[1][2][4][5].

Myosin inhibitors, such as this compound, typically reduce the rate of ATP hydrolysis and/or stabilize myosin in a super-relaxed, energy-sparing state, thereby decreasing the number of myosin heads available to interact with actin[1][5]. This leads to a reduction in the force of contraction, which can be beneficial in conditions of hypercontractility like HCM.

Quantitative Data Summary

The initial characterization of this compound has focused on its inhibitory effects on the ATPase activity of myosin from various muscle tissues. The following tables summarize the available quantitative data.

| Parameter | Rabbit Psoas (Skeletal) | Porcine Atria (Cardiac) | Porcine Ventricle (Cardiac) | Reference |

| IC25 (μM) | 2.013 | 2.94 | 20.93 | [6] |

| Table 1: In Vitro ATPase Inhibition by this compound. The IC25 value represents the concentration of the modulator required to inhibit 25% of the myosin ATPase activity. |

| Animal Model | Effect | Reference |

| Sprague Dawley Rats | Regulation of systolic cardiac performance | [6] |

| Table 2: In Vivo Effects of this compound. Further quantitative details on the extent of systolic performance regulation are pending publication. |

Core Experimental Protocols

The following sections detail the methodologies for key experiments used in the initial characterization of myosin modulators.

Myosin ATPase Activity Assay

This assay is fundamental to determining the effect of a modulator on the enzymatic activity of myosin.

Objective: To quantify the rate of ATP hydrolysis by myosin in the presence and absence of the modulator.

Principle: The assay measures the liberation of inorganic phosphate (B84403) (Pi) from ATP over time. The amount of Pi produced is proportional to the ATPase activity.

Materials:

-

Purified myosin (e.g., from rabbit psoas, porcine atria, or porcine ventricle)

-

ATP solution

-

Assay Buffer (e.g., 100 mM KCl, 50 mM MOPS pH 7.0, 2 mM MgCl2, 1 mM DTT)

-

This compound (Compound B172) stock solution (in DMSO)

-

Phosphate detection reagent (e.g., Malachite Green or a fluorescence-based phosphate sensor)

-

96-well microplate

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Preparation of Reagents: Prepare all solutions and store them on ice.

-

Reaction Setup: In a 96-well plate, add the assay buffer and varying concentrations of this compound. Include a vehicle control (DMSO).

-

Myosin Addition: Add the purified myosin to each well.

-

Initiation of Reaction: Start the reaction by adding a saturating concentration of ATP to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 15-30 minutes).

-

Termination and Detection: Stop the reaction by adding the phosphate detection reagent.

-

Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the rate of Pi release for each modulator concentration. Plot the rate of ATPase activity against the modulator concentration and fit the data to a dose-response curve to determine IC values (e.g., IC25, IC50).

In Vivo Assessment of Cardiac Function in Rodent Models

Animal models are crucial for evaluating the physiological effects of a myosin modulator.

Objective: To assess the impact of this compound on systolic cardiac performance in a living organism.

Animal Model: Sprague Dawley rats are a commonly used model for cardiovascular research[6][7][8][9].

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment for a period of acclimatization.

-

Drug Administration: Administer this compound to the treatment group via an appropriate route (e.g., oral gavage, intravenous injection). The control group receives a vehicle.

-

Echocardiography: At specified time points post-administration, perform transthoracic echocardiography on anesthetized rats to assess cardiac function. Key parameters to measure include:

-

Left ventricular ejection fraction (LVEF)

-

Fractional shortening (FS)

-

Stroke volume (SV)

-

Cardiac output (CO)

-

-

Data Analysis: Compare the echocardiographic parameters between the treatment and control groups to determine the effect of the modulator on systolic performance.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows involved in the characterization of this compound.

Myosin Mechanochemical Cycle and Point of Inhibition

The following diagram illustrates the key steps in the myosin-actin cross-bridge cycle and the proposed point of inhibition by this compound.

Experimental Workflow for Initial Characterization

This diagram outlines the logical flow of experiments for the initial characterization of a novel myosin modulator.

Conclusion and Future Directions

The initial characterization of this compound (Compound B172) demonstrates its potential as an inhibitor of myosin ATPase activity with effects on cardiac systolic performance in vivo. The provided data and protocols establish a foundation for further investigation. Future studies should aim to:

-

Determine the full dose-response curve and IC50 values in various myosin isoforms.

-

Elucidate the precise molecular mechanism of action, including its effects on different steps of the myosin chemomechanical cycle.

-

Evaluate its efficacy and safety in animal models of cardiovascular disease, such as hypertrophic cardiomyopathy.

-

Investigate its pharmacokinetic and pharmacodynamic properties.

This comprehensive approach will be essential in determining the therapeutic potential of this compound and advancing it through the drug development pipeline.

References

- 1. Myosin modulators: emerging approaches for the treatment of cardiomyopathies and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Myosin Modulators: The New Era of Medical Therapy for Systolic Heart Failure and Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a novel cardiac-specific myosin modulator using artificial intelligence-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effect of Myosin Isoforms on Cardiac Muscle Twitch of Mice, Rats and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Moderating the Myosin Motor to Treat Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Pharmacological profile of Compound B172

In-depth Technical Guide: Pharmacological Profile of Compound B172

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound B172 is a potent, orally bioavailable, and irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1] It covalently binds to the kinase domains of Epidermal Growth Factor Receptor (EGFR/ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), and HER4 (ErbB4), leading to irreversible blockade of their signaling pathways.[1][2] This comprehensive guide details the pharmacological properties of Compound B172, providing in-depth data on its mechanism of action, potency, selectivity, pharmacokinetics, and the experimental protocols used for its characterization. Note: The data presented here is based on studies of the well-characterized compound Afatinib (B358), used as a surrogate for the placeholder "Compound B172".

Mechanism of Action

Compound B172 acts as an irreversible inhibitor of the ErbB family of receptors.[3] It covalently binds to specific cysteine residues within the catalytic domains of EGFR, HER2, and HER4.[2][4] This covalent modification results in the irreversible inhibition of tyrosine kinase autophosphorylation, which in turn blocks downstream signaling cascades involved in cell proliferation, survival, and differentiation.[2][5] The irreversible nature of this binding provides a prolonged suppression of receptor activity until new receptors are synthesized.[6]

Signaling Pathway Inhibition

Compound B172 effectively blocks signaling from all homodimers and heterodimers formed by the ErbB family members.[1] Upon activation by their respective ligands, ErbB receptors dimerize, leading to the autophosphorylation of their intracellular tyrosine kinase domains. This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[7][8] By irreversibly inhibiting the kinase activity of EGFR, HER2, and HER4, Compound B172 prevents the activation of these critical pathways, thereby inhibiting tumor growth and inducing apoptosis.[3][9]

Potency and Selectivity

Compound B172 demonstrates potent inhibitory activity against wild-type and various mutant forms of EGFR, as well as HER2 and HER4.[10] Its potency is particularly pronounced against clinically relevant activating mutations in EGFR, such as exon 19 deletions and the L858R point mutation.[11]

In Vitro Potency

The in vitro potency of Compound B172 has been evaluated in numerous enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values highlight its potent activity against key targets.

| Target | IC50 (nM) |

| EGFR (wild-type) | 0.5[10] |

| EGFR (L858R) | 0.4[10] |

| EGFR (L858R/T790M) | 10[10] |

| HER2 (ErbB2) | 14[10] |

| HER4 (ErbB4) | 1[10] |

| BxPC3 (pancreatic cancer cell line) | 11[12] |

| PC-9 (NSCLC, EGFR exon 19 del) | 0.8[11] |

| H3255 (NSCLC, EGFR L858R) | 0.3[11] |

Pharmacokinetics

The pharmacokinetic profile of Compound B172 has been characterized in both preclinical and clinical studies, demonstrating properties suitable for oral administration.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Value |

| Absorption | |

| Tmax (time to peak plasma concentration) | 2 - 5 hours[1][2] |

| Bioavailability | 92% (relative to oral solution)[1][2] |

| Effect of Food | Decreased Cmax by 50% and AUC by 39% with a high-fat meal.[1] |

| Distribution | |

| Plasma Protein Binding | ~95%[1][2] |

| Metabolism | |

| Primary Metabolites | Covalent adducts with proteins.[1][2] |

| Enzymatic Metabolism | Minimal role.[1] |

| Excretion | |

| Primary Route | Feces (85.4%)[1] |

| Urinary Excretion | 4.3%[1] |

| Elimination Half-life | Approximately 37 hours.[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. The following sections outline the key experimental protocols used to characterize Compound B172.

Kinase Inhibition Assay (In Vitro)

This assay determines the potency of Compound B172 against the kinase activity of its target receptors.

Protocol:

-

Streptavidin-coated plates are coated with biotinylated anti-EGFR or anti-HER2 antibodies.

-

Cell extracts containing the target kinase are added to the antibody-coated wells and incubated.

-

Serial dilutions of Compound B172 are added to the wells.

-

The kinase reaction is initiated by the addition of ATP.

-

After incubation, the plates are washed, and a detection antibody (e.g., anti-phosphotyrosine) is added.

-

A substrate is added to generate a detectable signal, which is measured using a plate reader.[10]

-

The IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay

This assay assesses the effect of Compound B172 on the growth of cancer cell lines.

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of Compound B172.

-

After a specified incubation period (e.g., 72 hours), a viability reagent (e.g., MTS) is added to each well.

-

The absorbance is measured to determine the number of viable cells.

-

The IC50 values for cell growth inhibition are calculated.[11]

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of Compound B172 in animal models.

Protocol:

-

Human tumor cells are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

Compound B172 is administered orally at a specified dose and schedule.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting for target engagement).[2]

Mechanisms of Resistance

Acquired resistance to Compound B172 can develop through various mechanisms. Understanding these is crucial for developing subsequent lines of therapy.

On-Target Resistance

-

T790M Mutation: The most common on-target resistance mechanism is the acquisition of a secondary mutation in the EGFR kinase domain, T790M.[13] While Compound B172 has some activity against this mutation, higher concentrations are required for inhibition.[10]

-

C797S Mutation: This mutation at the covalent binding site of Compound B172 can also confer resistance.[14]

Bypass Track Activation

-

MET Amplification: Amplification of the MET proto-oncogene can activate downstream signaling independently of EGFR, leading to resistance.

-

HER2 Amplification: In some cases, amplification of HER2 can also drive resistance.[15]

-

Activation of other signaling pathways: Activation of pathways such as the KRAS pathway can also mediate resistance.[16]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. emergencydrug.com [emergencydrug.com]

- 3. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Afatinib - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]